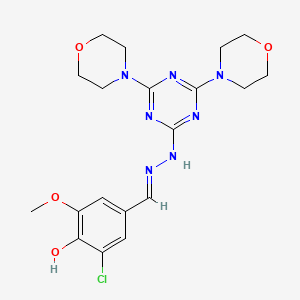![molecular formula C17H23N3O2 B6034983 N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6034983.png)
N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as CYCLOPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide binds to the pore-forming alpha-1 subunit of the N-type calcium channel, preventing calcium ions from entering the cell. This inhibition of calcium influx leads to a decrease in neurotransmitter release, ultimately resulting in a reduction in neuronal activity.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the release of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. It has also been shown to have analgesic effects in animal models of pain, further supporting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in lab experiments is its selectivity for the N-type calcium channel, which allows researchers to study the specific role of this channel in various processes. However, one limitation is that N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide. One area of interest is its potential as a therapeutic agent for pain and inflammatory diseases. Another direction is investigating its effects on other ion channels and neurotransmitter systems. Additionally, further research is needed to optimize the synthesis method and improve the stability of N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide for use in experiments.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves the reaction of 6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-ol with cyclohexyl isocyanate in the presence of a base. The resulting compound is then purified through column chromatography to obtain N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has shown potential as a tool for studying the function of certain ion channels in the brain. Specifically, it has been found to selectively block the activity of the N-type calcium channel, which plays a crucial role in neurotransmitter release. By blocking this channel, researchers can investigate its role in various physiological and pathological processes, such as pain perception, addiction, and epilepsy.
Propriétés
IUPAC Name |
N-cyclohexyl-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)14-9-13(15-11(3)20-22-17(15)19-14)16(21)18-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHWZBGZQOQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol)](/img/structure/B6034907.png)

![5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6034930.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B6034934.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6034946.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B6034951.png)

![N-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6034967.png)
![9-(4-fluorophenyl)-2-methyl-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6034975.png)
![N-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6034985.png)
![6-(3-fluorophenyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6035005.png)
![isopropyl 7-(3-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6035020.png)